molecular formula C15H21N3O B12300548 8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol CAS No. 525-60-0

8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol

Cat. No.: B12300548
CAS No.: 525-60-0
M. Wt: 259.35 g/mol
InChI Key: BSFODEXXVBBYOC-UHFFFAOYSA-N
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Description

8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol is a complex organic compound that belongs to the class of quinolinol derivatives This compound is characterized by the presence of a quinoline ring system substituted with a dimethylamino group and a methylpropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and appropriate leaving groups.

    Attachment of the Methylpropylamino Group: The methylpropylamino group can be attached through reductive amination reactions involving the corresponding aldehyde or ketone and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a suitable leaving group like halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to intercalate into bacterial DNA, disrupting replication and transcription processes. In cancer research, it may inhibit specific enzymes or signaling pathways critical for tumor growth and survival.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A simpler analog with a hydroxyl group on the quinoline ring.

    8-Aminoquinoline: Contains an amino group instead of the dimethylamino and methylpropylamino groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

Uniqueness

8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethylamino and methylpropylamino groups enhances its solubility, reactivity, and potential for diverse applications compared to simpler analogs.

Properties

CAS No.

525-60-0

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

8-[4-(dimethylamino)butan-2-ylamino]quinolin-6-ol

InChI

InChI=1S/C15H21N3O/c1-11(6-8-18(2)3)17-14-10-13(19)9-12-5-4-7-16-15(12)14/h4-5,7,9-11,17,19H,6,8H2,1-3H3

InChI Key

BSFODEXXVBBYOC-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C)NC1=C2C(=CC(=C1)O)C=CC=N2

Origin of Product

United States

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